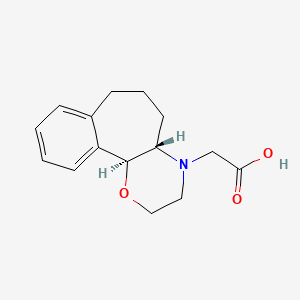![molecular formula C21H37NO B14317811 4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile CAS No. 113267-92-8](/img/structure/B14317811.png)
4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile is a complex organic compound that belongs to the class of substituted cyclohexanes This compound features a unique structure with a hydroxypropyl group, a pentyl group, and a carbonitrile group attached to a bicyclohexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves multiple steps, starting from simpler cyclohexane derivatives. One common approach is to first prepare the bicyclohexane core through a Diels-Alder reaction, followed by functionalization of the core with the hydroxypropyl, pentyl, and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxypropyl and carbonitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)
- 1,1-Bis-(4-hydroxy-3-methylphenyl)-cyclohexane
Uniqueness
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Unlike similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
Propiedades
Número CAS |
113267-92-8 |
|---|---|
Fórmula molecular |
C21H37NO |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
1-(3-hydroxypropyl)-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C21H37NO/c1-2-3-4-6-18-7-9-19(10-8-18)20-11-14-21(17-22,15-12-20)13-5-16-23/h18-20,23H,2-16H2,1H3 |
Clave InChI |
QYTXBKXGOKHJCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


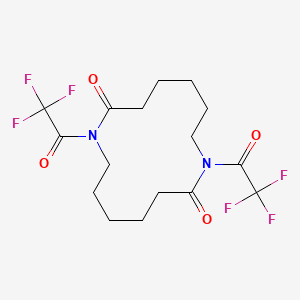
![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
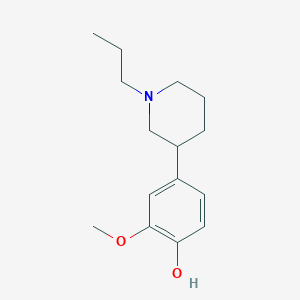
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
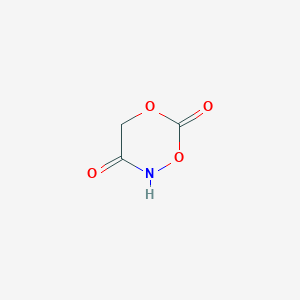
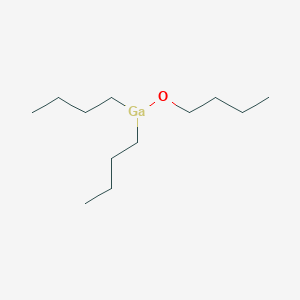
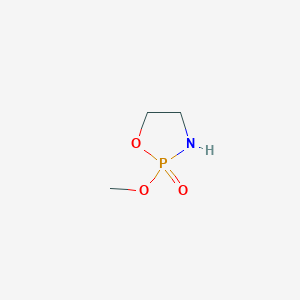
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
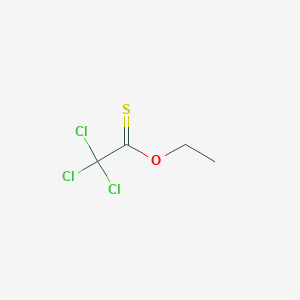
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
